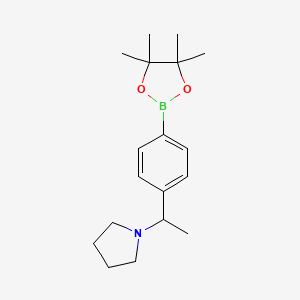
1-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)pyrrolidine
説明
The compound “1-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The molecule also contains a phenyl group and a tetramethyl-1,3,2-dioxaborolane group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The tetramethyl-1,3,2-dioxaborolane group is a boron-containing group that is often used in organic synthesis . The phenyl group is a common aromatic group, and the pyrrolidine ring is a type of heterocycle. The exact molecular structure would require more specific data or computational modeling .Chemical Reactions Analysis
The compound can potentially undergo various chemical reactions. The boron-containing group can participate in Suzuki-Miyaura cross-coupling reactions . The pyrrolidine ring can undergo reactions typical for heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the boron-containing group and the pyrrolidine ring would influence its properties . More specific data would be needed for a detailed analysis.科学的研究の応用
Synthesis and Crystal Structure
- The compound is utilized in the synthesis of boric acid ester intermediates with benzene rings. These intermediates are obtained through a multi-step substitution reaction. The structures are confirmed by FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is used for crystallographic and conformational analyses. The molecular structures are also calculated using density functional theory (DFT), providing insights into molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties (Huang et al., 2021).
Polymer Applications
- The compound is used in the synthesis of deeply colored polymers containing pyrrolopyrrole units. These polymers are synthesized via palladium-catalyzed polycondensation and are characterized by their solubility in common organic solvents and deep colors. They are significant in materials science due to their specific properties and potential applications (Welterlich et al., 2012).
Application in Battery Technology
- Boron-based anion acceptors (AAs) involving this compound have been explored for use in organic liquid electrolyte-based fluoride shuttle batteries. The study focuses on how the acidity strength of borates affects the electrochemical compatibility and performance of the batteries, making it a valuable contribution to the field of energy storage (Kucuk & Abe, 2020).
将来の方向性
作用機序
Target of Action
Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde , are often used in organic synthesis as reagents and catalysts .
Mode of Action
Similar compounds are known to participate in borylation reactions . For instance, they can react at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound’s potential role in borylation reactions suggests it could influence pathways involving the formation of carbon-boron bonds .
Pharmacokinetics
Similar compounds are known to have low solubility in water but can dissolve in organic solvents such as chloroform, ether, and dichloromethane
Result of Action
Its potential role in borylation reactions suggests it could facilitate the formation of carbon-boron bonds, which are useful in various chemical syntheses .
Action Environment
Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, it is known to be stable under normal temperatures but may hydrolyze in a humid environment . Furthermore, its reactivity can be influenced by the presence of catalysts such as palladium .
特性
IUPAC Name |
1-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO2/c1-14(20-12-6-7-13-20)15-8-10-16(11-9-15)19-21-17(2,3)18(4,5)22-19/h8-11,14H,6-7,12-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMDUEFUAMWCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



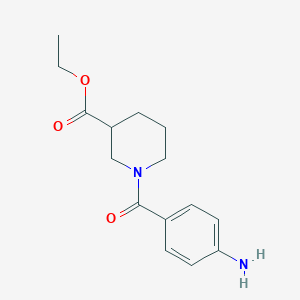
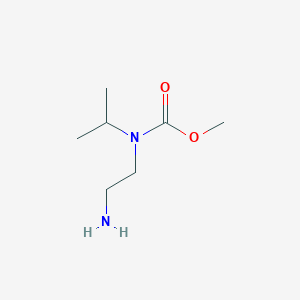

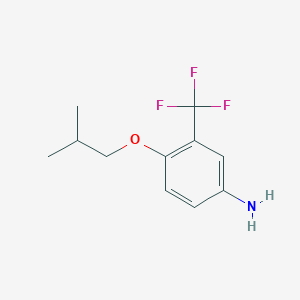
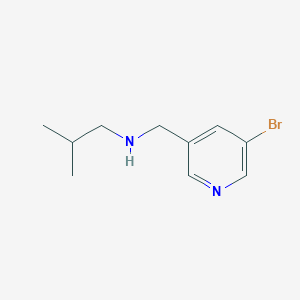
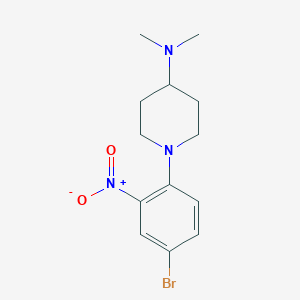


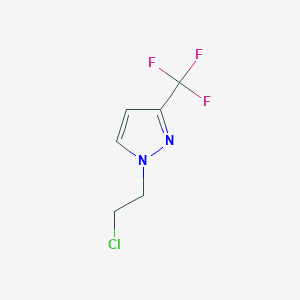

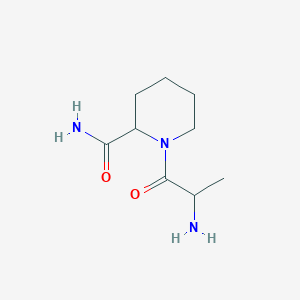
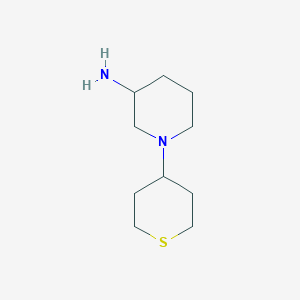
![1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1400845.png)
![2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol](/img/structure/B1400847.png)